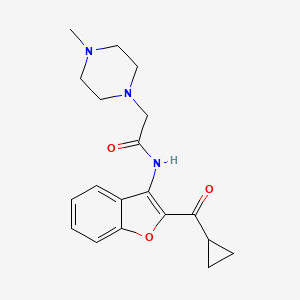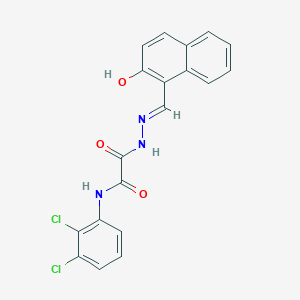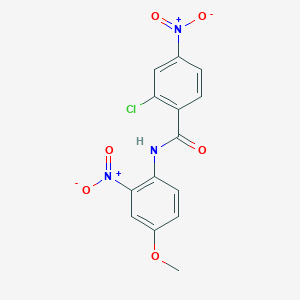![molecular formula C27H23NO2 B11547508 (10Z)-10-(3,4-dimethoxybenzylidene)-2,4-dimethyl-10H-indeno[1,2-g]quinoline](/img/structure/B11547508.png)
(10Z)-10-(3,4-dimethoxybenzylidene)-2,4-dimethyl-10H-indeno[1,2-g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10Z)-10-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4-DIMETHYL-10H-INDENO[1,2-G]QUINOLINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its indenoquinoline core, which is substituted with a dimethoxyphenylmethylidene group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10Z)-10-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4-DIMETHYL-10H-INDENO[1,2-G]QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 2,4-dimethylindeno[1,2-g]quinoline under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product through a series of intermediate steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(10Z)-10-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4-DIMETHYL-10H-INDENO[1,2-G]QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
(10Z)-10-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4-DIMETHYL-10H-INDENO[1,2-G]QUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (10Z)-10-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4-DIMETHYL-10H-INDENO[1,2-G]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(10Z)-10-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4-DIMETHYL-10H-INDENO[1,2-G]QUINOLINE shares structural similarities with other indenoquinoline derivatives, such as:
- (10Z)-10-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4-DIMETHYL-10H-INDENO[1,2-G]QUINOLINE
- (10Z)-10-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4-DIMETHYL-10H-INDENO[1,2-G]QUINOLINE
Uniqueness
The uniqueness of (10Z)-10-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4-DIMETHYL-10H-INDENO[1,2-G]QUINOLINE lies in its specific substitution pattern and the presence of the dimethoxyphenylmethylidene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C27H23NO2 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
(10Z)-10-[(3,4-dimethoxyphenyl)methylidene]-2,4-dimethylindeno[1,2-g]quinoline |
InChI |
InChI=1S/C27H23NO2/c1-16-11-17(2)28-25-15-24-22(12-18-9-10-26(29-3)27(13-18)30-4)19-7-5-6-8-20(19)23(24)14-21(16)25/h5-15H,1-4H3/b22-12- |
Clé InChI |
QQYQWFQQXDBUER-UUYOSTAYSA-N |
SMILES isomérique |
CC1=CC(=NC2=CC\3=C(C=C12)C4=CC=CC=C4/C3=C/C5=CC(=C(C=C5)OC)OC)C |
SMILES canonique |
CC1=CC(=NC2=CC3=C(C=C12)C4=CC=CC=C4C3=CC5=CC(=C(C=C5)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11547434.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11547437.png)
![Biphenyl-4,4'-diyl bis[4-(hexyloxy)benzoate]](/img/structure/B11547442.png)


![propan-2-yl 6-amino-4-(4-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11547460.png)
![Ethyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11547465.png)
![3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11547471.png)
![Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone](/img/structure/B11547475.png)
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide](/img/structure/B11547476.png)

![2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11547479.png)

![1-{(Z)-[(1-Naphthylmethyl)imino]methyl}-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11547487.png)
